molecular formula C23H25N5O2 B12760710 6H-Pyrimido(2,1-b)quinazolin-6-one, 1,2,3,4-tetrahydro-1-((4-phenyl-1-piperazinyl)acetyl)- CAS No. 160776-60-3

6H-Pyrimido(2,1-b)quinazolin-6-one, 1,2,3,4-tetrahydro-1-((4-phenyl-1-piperazinyl)acetyl)-

Cat. No.: B12760710
CAS No.: 160776-60-3
M. Wt: 403.5 g/mol
InChI Key: IPAPJDCSKXSFFF-UHFFFAOYSA-N
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Description

6H-Pyrimido(2,1-b)quinazolin-6-one, 1,2,3,4-tetrahydro-1-((4-phenyl-1-piperazinyl)acetyl)- is a complex organic compound that belongs to the class of pyrimidoquinazolines. This compound is known for its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound includes a pyrimidoquinazoline core, which is a fused ring system combining pyrimidine and quinazoline rings, and a piperazine moiety attached via an acetyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Pyrimido(2,1-b)quinazolin-6-one, 1,2,3,4-tetrahydro-1-((4-phenyl-1-piperazinyl)acetyl)- typically involves multi-step organic reactions. One common synthetic route includes the condensation of a suitable pyrimidine derivative with a quinazoline precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The resulting intermediate is then subjected to further reactions, including acetylation and piperazine substitution, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, is common in industrial settings to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

6H-Pyrimido(2,1-b)quinazolin-6-one, 1,2,3,4-tetrahydro-1-((4-phenyl-1-piperazinyl)acetyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydro derivatives. Substitution reactions can lead to various substituted pyrimidoquinazolines with different functional groups .

Scientific Research Applications

6H-Pyrimido(2,1-b)quinazolin-6-one, 1,2,3,4-tetrahydro-1-((4-phenyl-1-piperazinyl)acetyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 6H-Pyrimido(2,1-b)quinazolin-6-one, 1,2,3,4-tetrahydro-1-((4-phenyl-1-piperazinyl)acetyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This binding can lead to the inhibition or activation of specific biochemical pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6H-Pyrimido(2,1-b)quinazolin-6-one, 1,2,3,4-tetrahydro-1-((4-phenyl-1-piperazinyl)acetyl)- lies in its specific combination of structural features, including the pyrimidoquinazoline core and the piperazine moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

160776-60-3

Molecular Formula

C23H25N5O2

Molecular Weight

403.5 g/mol

IUPAC Name

1-[2-(4-phenylpiperazin-1-yl)acetyl]-3,4-dihydro-2H-pyrimido[2,1-b]quinazolin-6-one

InChI

InChI=1S/C23H25N5O2/c29-21(17-25-13-15-26(16-14-25)18-7-2-1-3-8-18)27-11-6-12-28-22(30)19-9-4-5-10-20(19)24-23(27)28/h1-5,7-10H,6,11-17H2

InChI Key

IPAPJDCSKXSFFF-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=O)C3=CC=CC=C3N=C2N(C1)C(=O)CN4CCN(CC4)C5=CC=CC=C5

Origin of Product

United States

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